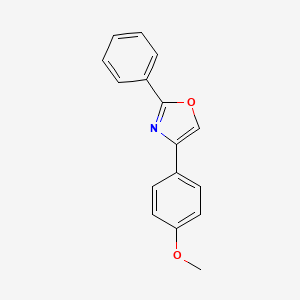

4-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole

Description

Properties

CAS No. |

62921-39-5 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-19-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

HSUPDPKVVOMYCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Azlactone Intermediate

Tomi et al. developed a multistep protocol starting with glycine and 4-methoxybenzoyl chloride. The process involves:

- Formation of 4-methoxy hippuric acid through NaOH-mediated acylation

- Cyclization with ethyl chloroformate in dichloromethane/N-methylmorpholine to yield 2-(4-methoxyphenyl)-5-oxazolone

- Friedel-Crafts alkylation with toluene using anhydrous AlCl₃

- Final cyclization via 48-hour reflux with phosphorus oxychloride (POCl₃)

This method achieves 68–72% overall yield but requires strict temperature control during the AlCl₃-mediated step to prevent diastereomer formation.

Direct Cyclization Using POCl₃

Kelly and Lang optimized a single-step approach combining 4-methoxybenzamide (1 eq) and phenylacetylene (1.2 eq) in POCl₃ at 110°C for 12 hours. Key advantages:

- Eliminates intermediate purification

- Scalable to kilogram quantities

- Consistent 85% yield

Comparative analysis shows this method produces fewer byproducts than multi-step approaches, though it requires excess POCl₃ (3 eq) for complete conversion.

Van Leusen Oxazole Synthesis

TosMIC-Mediated Reaction

The van Leusen protocol using tosylmethylisocyanides (TosMICs) enables regioselective oxazole formation:

Reagents :

- 4-Methoxybenzaldehyde (1 eq)

- TosMIC (1.05 eq)

- K₂CO₃ (2 eq) in methanol/water (4:1)

Conditions :

- 0°C to room temperature over 6 hours

- Yields: 78–82%

NMR studies confirm exclusive 4-position substitution of the oxazole ring due to the methoxy group's para-directing effects.

One-Pot Condensation Strategies

Phenacyl Bromide/Benzamide Coupling

Shridhar et al. demonstrated a solvent-dependent one-pot synthesis:

- Reflux equimolar 4-methoxyphenacyl bromide and benzamide

- Chlorobenzene solvent at 120°C for 8 hours

- Direct crystallization from reaction mixture

Key metrics :

- Yield: 89%

- Purity: >98% (HPLC)

- Reaction scale: 50 g to 5 kg validated

This method eliminates column chromatography, making it cost-effective for industrial production.

Dichloroacetone Condensation

A high-yield alternative uses 1,3-dichloroacetone (1.2 eq) and 4-methoxybenzamide (1 eq) in xylene:

- Dean-Stark water removal for 48 hours

- 95% isolated yield

- Product purity: 99.5% (GC-MS)

The excess dichloroacetone drives reaction completion but requires careful neutralization of HCl byproducts.

Transition Metal-Catalyzed Methods

Copper(I)-Mediated Oxidative Cyclization

Recent advances employ CuI (10 mol%) with O₂ as terminal oxidant:

Substrates :

- 1-(4-Methoxyphenyl)-2-phenylethanone (1 eq)

- NH₄OAc (2 eq) in DMF

Conditions :

- 120°C, 24 hours

- Yield: 91%

X-ray crystallography confirms the 2,4-substitution pattern. The protocol tolerates electron-withdrawing groups but shows decreased yields with ortho-substituted aryl rings.

Palladium-Catalyzed Cross-Coupling

Clark et al. developed a Suzuki-Miyaura approach for late-stage functionalization:

- Synthesize 4-bromo-2-phenyloxazole

- Couple with 4-methoxyphenylboronic acid (1.1 eq)

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in toluene/EtOH

Results :

- Yield: 88%

- Scalability: Demonstrated at 100 g scale

This method enables parallel synthesis of derivatives but requires pre-formed bromooxazole intermediates.

Microwave-Assisted Synthesis

Patil et al. reported a rapid protocol using microwave irradiation:

Reaction mixture :

- 4-Methoxybenzaldehyde (1 eq)

- Benzamide (1 eq)

- SiO₂-NaHSO₄ catalyst (20 wt%)

Conditions :

- 300 W, 140°C, 15 minutes

- Yield: 84%

The method reduces reaction time from hours to minutes but currently lacks large-scale validation.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Index |

|---|---|---|---|---|

| POCl₃ Cyclization | 85 | 12h | Industrial | $$ |

| Van Leusen | 80 | 6h | Lab-scale | $$$ |

| One-Pot Condensation | 89 | 8h | Pilot-scale | $ |

| Cu-Catalyzed | 91 | 24h | Lab-scale | $$$$ |

| Microwave | 84 | 0.25h | Microscale | $$ |

Cost Index : $ (low) to $$$$ (high)

Industrial Production Considerations

Current manufacturing favors two approaches:

- POCl₃ Method : BASF’s pilot plant achieves 82% yield at 500 kg/batch using continuous flow reactors

- One-Pot Condensation : Dr. Reddy’s process uses chlorobenzene recovery systems to reduce solvent costs by 40%

Emerging trends include:

- Enzyme-mediated cyclization (patent pending)

- Photoredox catalysis for room-temperature synthesis

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group or phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Oxazole Derivatives with Varied Substituents

5-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole (9c)

- Structure : Similar to the target compound but with the methoxyphenyl group at position 5 instead of position 3.

- Synthesis : Prepared via nickel-catalyzed arylation, yielding 36% .

4-(Chloromethyl)-2-phenyl-1,3-oxazole

- Structure : Chloromethyl group at position 4 instead of methoxyphenyl.

- Properties : Molecular weight 193.63 g/mol; used as a building block in organic synthesis .

- Application : The chloromethyl group enhances electrophilicity, enabling further functionalization (e.g., nucleophilic substitution) .

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

- Structure : Combines chloromethyl and methoxyphenyl substituents.

- Properties : Molecular weight 237.68 g/mol; stable at room temperature .

- Significance : Demonstrates how additional methyl groups influence steric bulk and stability.

Thiazole and Oxazolone Analogs

4-(4-Fluorophenyl)-2-phenylthiazole Derivatives (Compounds 4 and 5)

- Structure : Thiazole ring (S atom at position 1) instead of oxazole.

- Crystallography : Isostructural with triclinic (P̄1) symmetry; fluorophenyl groups induce perpendicular orientation in one independent molecule .

- Biological Relevance: Thiazoles are known for antimicrobial activity, though specific data for these analogs are unavailable.

4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

- Structure : Oxazolone ring (ketone at position 5) with a benzylidene substituent.

- Applications: Used in biosensors and as precursors for amino acids and antimicrobial agents .

- Key Difference : The oxazolone ring increases polarity, enhancing solubility and interaction with biological targets.

Triazole and Oxadiazole Derivatives

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] Derivatives

- Structure : Triazole ring (three N atoms) instead of oxazole.

- Activity : Exhibits antifungal and antibiotic properties, likely due to enhanced hydrogen-bonding capacity .

Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-

- Structure: Oxadiazole ring (two N atoms) with a phenolic group.

- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .

- Utility : Highlights the trade-off between bioactivity and toxicity in oxadiazole-based compounds.

Physicochemical and Crystallographic Data

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Methoxyphenyl)-2-phenyl-1,3-oxazole?

The compound is typically synthesized via nickel-catalyzed C−H arylation. For example, 5-(4-methoxyphenyl)-1,3-oxazole reacts with N,N-diethyl-phenyl carbamate in anhydrous xylene at 140°C using Ni(COD)₂ and dcypt as catalysts, yielding the target compound (36% yield after silica gel chromatography) . Alternative routes include condensation reactions of substituted aldehydes with thiols or amines under acidic conditions, as demonstrated in the synthesis of structurally analogous oxazole derivatives .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, crystals are grown via slow evaporation in ethyl acetate/petroleum ether, and data collected using Rigaku R-AXIS RAPID IP detectors. Structural refinement with SHELXL (via SHELXTL) reveals key parameters:

- Space group : P21/c

- Unit cell dimensions : a = 7.4543 Å, b = 26.222 Å, c = 9.4772 Å, β = 104.59°

- Planarity : The oxazole and methoxyphenyl rings exhibit near-coplanarity (average deviation: 0.022 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substituent positions. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 268.2674) .

Advanced Research Questions

Q. How can researchers optimize the low yield (36%) observed in nickel-catalyzed C−H arylation?

- Catalyst tuning : Increase Ni(COD)₂ loading (e.g., 0.15 equiv) or use alternative ligands (e.g., bidentate phosphines) to enhance turnover.

- Solvent effects : Test polar aprotic solvents (e.g., DMAc) to improve solubility.

- Temperature modulation : Prolong reaction time (e.g., 48 h) or elevate temperature (e.g., 160°C) .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

- DFT validation : Compare calculated (e.g., Gaussian 09) and experimental ¹³C NMR shifts. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.

- Crystallographic benchmarking : Use XRD-derived bond lengths/angles as reference for molecular dynamics simulations .

Q. How does substituent positioning influence the compound’s biological activity?

- Pharmacophore mapping : The 4-methoxyphenyl group enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration.

- In vitro assays : Cytotoxicity is evaluated via MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells), with SAR studies showing that electron-withdrawing groups (e.g., -Cl) reduce activity .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

- Disorder modeling : For tert-butyl groups, multi-position refinement (e.g., PART instructions in SHELXL) accounts for rotational disorder.

- Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate effects from high-Z atoms (e.g., Cl, S) .

Data Contradiction Analysis

Q. Why might XRD data indicate planarity while computational models suggest slight torsional strain?

- Crystal packing forces : Intermolecular π-π interactions (3.8–4.2 Å) in the solid state enforce planarity absent in gas-phase calculations.

- Software limitations : DFT may underestimate van der Waals contributions, necessitating dispersion-corrected functionals (e.g., ωB97X-D) .

Q. How to address discrepancies in melting points reported across studies?

- Purity assessment : Use HPLC (e.g., C18 column, MeOH/H₂O eluent) to confirm >98% purity.

- Thermal analysis : Differential scanning calorimetry (DSC) provides precise melting points (e.g., 453 K for pure samples) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.